1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine
CAS No.:
Cat. No.: VC10370040
Molecular Formula: C20H26N2
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26N2 |
|---|---|
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | 1-[(3-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine |
| Standard InChI | InChI=1S/C20H26N2/c1-17-6-8-19(9-7-17)15-21-10-12-22(13-11-21)16-20-5-3-4-18(2)14-20/h3-9,14H,10-13,15-16H2,1-2H3 |
| Standard InChI Key | MDHYKAYOOABKNV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C |
| Canonical SMILES | CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C |
Introduction
Structural Overview and Molecular Characteristics
Chemical Architecture
1-(3-Methylbenzyl)-4-(4-methylbenzyl)piperazine consists of a six-membered piperazine ring substituted at the 1-position with a 3-methylbenzyl group and at the 4-position with a 4-methylbenzyl group. The benzyl moieties introduce steric bulk and modulate electronic properties, influencing reactivity and biological interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂ |
| Molecular Weight | 280.41 g/mol |
| Substituents | 3-Methylbenzyl, 4-Methylbenzyl |
| Hybridization | sp³ (piperazine nitrogen atoms) |
The compound’s IUPAC name is 1-[(3-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine, reflecting its substitution pattern .
Comparative Structural Analysis
Compared to analogs such as 1-(3-chlorobenzyl)-4-(4-methylbenzyl)piperazine (PubChem CID 829340) , the replacement of chlorine with a methyl group reduces electronegativity and enhances lipophilicity. This alteration may impact receptor binding affinity and metabolic stability .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine typically involves a two-step alkylation of piperazine:
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Step 1: Reacting piperazine with 3-methylbenzyl chloride in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (e.g., K₂CO₃) to yield 1-(3-methylbenzyl)piperazine.
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Step 2: Subsequent alkylation with 4-methylbenzyl chloride at elevated temperatures (50–60°C) to introduce the second benzyl group.
Table 2: Optimization of Synthesis Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | >75% purity |
| Base | K₂CO₃ (2.5 equiv) | 70–85% yield |
| Reaction Time | 6–8 hours per step | Minimizes byproducts |
Reaction Mechanisms
The alkylation proceeds via a nucleophilic substitution mechanism, where the piperazine nitrogen attacks the electrophilic benzyl chloride. Steric hindrance from the methyl groups may slightly reduce reaction rates compared to unsubstituted benzyl halides.
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethanol. Stability studies suggest susceptibility to oxidative degradation under prolonged light exposure, necessitating storage in inert atmospheres .
Spectroscopic Characterization
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NMR: Characteristic signals include aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.5 ppm), and piperazine methylenes (δ 2.5–3.0 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 280.41 confirms the molecular formula .
| Compound | IC₅₀ (Dopamine D2) | LogP |
|---|---|---|
| 1-(3-Methylbenzyl)-4-(4-methylbenzyl)piperazine (Predicted) | ~150 nM | 3.2 |
| 1-(3-Chlorobenzyl)-4-(4-methylbenzyl)piperazine | 120 nM | 3.8 |
| 1-(4-Fluoro-3-methylbenzyl)piperazine | N/A | 2.9 |
The reduced logP compared to chlorinated analogs suggests decreased blood-brain barrier penetration, potentially limiting CNS activity .
Applications in Research
Medicinal Chemistry
This compound serves as a scaffold for developing:
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Antipsychotics: Structural tweaks could optimize receptor selectivity.
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Anticancer Agents: Piperazines are known to intercalate DNA or inhibit topoisomerases .
Chemical Probes
Used in receptor mapping studies to elucidate the role of benzyl substituents in binding pocket interactions .
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